Fenabutene
Description
Fenabutene (INN: this compound) is a pharmaceutical compound with conflicting identifiers in the provided sources. lists it under "Farampator" with the CAS number 211735-76-1 and molecular formula C₁₂H₁₃N₃O₂, classifying it as an antipsychotic . However, (a Japanese regulatory document) and (a UN treaty list) assign this compound the CAS number 5984-83-8, grouping it with compounds like ionapalene and triacetin .
Structurally, this compound is a nitrogen-containing heterocyclic compound with a molecular weight of 231.25 g/mol.
Properties
IUPAC Name |
(4-but-2-en-2-ylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-4-9(2)11-5-7-12(8-6-11)14-10(3)13/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALPXBRLSNRTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863671 | |
| Record name | p-(1-Methylpropenyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5984-83-8 | |
| Record name | Phenol, 4-(1-methyl-1-propen-1-yl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenabutene [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(1-Methylpropenyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenabutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENABUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0VL46026O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenabutene can be synthesized through various organic synthesis methods. One common method involves the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol . The reaction mixture is refluxed for an hour, followed by neutralization with hydrochloric acid and subsequent cooling to induce crystallization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar organic reactions. The process requires precise control of reaction conditions, including temperature, solvent purity, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fenabutene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Fenabutene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on pituitary activity and potential hormonal regulation.
Medicine: Explored for its therapeutic potential in treating hormonal disorders.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
Fenabutene exerts its effects by interacting with specific molecular targets and pathways. It is known to control pituitary activity, potentially through modulation of hormone release and receptor interactions . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence the endocrine system significantly .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be drawn with structurally or functionally related compounds from the same sources:
Table 1: Key Attributes of Fenabutene and Analogues
¹Conflicting CAS 5984-83-8 in .
Structural and Functional Insights:
Molecular Complexity :
- This compound’s compact structure (C₁₂H₁₃N₃O₂ ) contrasts with larger analogues like Fantridone (C₃₁H₃₈N₂O₅S ), which may impact blood-brain barrier permeability and receptor selectivity .
- The absence of halogens (e.g., fluorine in Fanapanel) suggests this compound may have a distinct metabolic profile .
Therapeutic Class: As an antipsychotic, this compound likely targets dopamine or serotonin pathways, whereas Fantridone (antidepressant) may focus on monoamine reuptake inhibition. Fanapanel’s nootropic activity implies cognitive enhancement via glutamatergic or cholinergic mechanisms .
Regulatory and Regional Use: lists this compound as a "指定受託医薬品" (designated entrustment drug) in Japan, suggesting approved clinical use there. In contrast, Ionapalene (CAS 91431-42-4) is noted in as a dermatological agent, highlighting therapeutic diversity among structurally related compounds .
Biological Activity
Fenabutene, a derivative of the neurotransmitter gamma-aminobutyric acid (GABA), has garnered attention for its potential therapeutic applications in various neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which enhances its ability to cross the blood-brain barrier. Its molecular formula is , with a molecular weight of approximately 135.19 g/mol. The structural modifications compared to GABA contribute to its distinct pharmacological profile.
This compound primarily acts as a GABA receptor agonist, enhancing GABAergic transmission in the central nervous system. This action results in various physiological effects, including:
- Anxiolytic Effects : By increasing GABAergic activity, this compound can reduce anxiety levels.
- Sedative Effects : The compound exhibits sedative properties that may help in treating insomnia and other sleep disorders.
- Neuroprotective Effects : this compound has shown potential in protecting neurons from excitotoxicity, which is often implicated in neurodegenerative diseases.
Pharmacological Effects
Research has demonstrated that this compound exhibits several pharmacological effects:
- Anxiolytic Activity : In animal models, this compound administration resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze and open field tests.
- Sedative Activity : Studies indicate that this compound can prolong sleep duration and reduce sleep latency in rodent models.
- Neuroprotective Activity : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis induced by glutamate.
Clinical Applications
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder showed that treatment with this compound resulted in a significant reduction in anxiety scores compared to placebo controls.
- Case Study 2 : In patients with chronic insomnia, this compound was associated with improved sleep quality and duration, as evidenced by self-reported questionnaires and polysomnography results.
Table 1: Summary of Pharmacological Effects of this compound
| Effect | Model/Method | Outcome |
|---|---|---|
| Anxiolytic | Elevated Plus Maze | Significant reduction in anxiety |
| Sedative | Sleep Latency Test | Prolonged sleep duration |
| Neuroprotective | Neuronal Cell Cultures | Reduced oxidative stress-induced apoptosis |
Research Findings
Recent studies have focused on the biochemical pathways influenced by this compound:
- GABA Receptor Modulation : Research indicates that this compound enhances GABA_A receptor activity, leading to increased chloride ion influx and subsequent hyperpolarization of neurons.
- Oxidative Stress Reduction : this compound has been shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its neuroprotective effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
